Cas no 855314-76-0 (1,4-Dioxa-9-azaspiro[5.5]undecane)
1,4-Dioxa-9-azaspiro[5.5]undecane Chemical and Physical Properties
Names and Identifiers
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- 1,4-Dioxa-9-azaspiro[5.5]undecane
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- MDL: MFCD26710359
- Inchi: 1S/C8H15NO2/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9H,1-7H2
- InChI Key: RORXKSRVCJTFQM-UHFFFAOYSA-N
- SMILES: O1CCOCC21CCNCC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 132
- Topological Polar Surface Area: 30.5
1,4-Dioxa-9-azaspiro[5.5]undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB529469-500 mg |
1,4-Dioxa-9-azaspiro[5.5]undecane; . |
855314-76-0 | 500MG |
€432.20 | 2023-01-19 | ||
| abcr | AB529469-1 g |
1,4-Dioxa-9-azaspiro[5.5]undecane; . |
855314-76-0 | 1g |
€573.00 | 2023-07-10 | ||
| Ambeed | A1106698-1g |
1,4-Dioxa-9-azaspiro[5.5]undecane |
855314-76-0 | 95% | 1g |
$1084.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743933-1g |
1,4-Dioxa-9-azaspiro[5.5]undecane |
855314-76-0 | 98% | 1g |
¥9105.00 | 2024-07-28 | |
| abcr | AB529469-5g |
1,4-Dioxa-9-azaspiro[5.5]undecane; . |
855314-76-0 | 5g |
€1997.00 | 2025-04-16 | ||
| abcr | AB529469-500mg |
1,4-Dioxa-9-azaspiro[5.5]undecane; . |
855314-76-0 | 500mg |
€461.00 | 2025-04-16 | ||
| abcr | AB529469-1g |
1,4-Dioxa-9-azaspiro[5.5]undecane; . |
855314-76-0 | 1g |
€557.00 | 2025-04-16 | ||
| Enamine | EN300-378578-0.05g |
1,4-dioxa-9-azaspiro[5.5]undecane |
855314-76-0 | 0.05g |
$1573.0 | 2023-03-02 | ||
| Enamine | EN300-378578-0.1g |
1,4-dioxa-9-azaspiro[5.5]undecane |
855314-76-0 | 0.1g |
$1648.0 | 2023-03-02 | ||
| Enamine | EN300-378578-0.25g |
1,4-dioxa-9-azaspiro[5.5]undecane |
855314-76-0 | 0.25g |
$1723.0 | 2023-03-02 |
1,4-Dioxa-9-azaspiro[5.5]undecane Suppliers
1,4-Dioxa-9-azaspiro[5.5]undecane Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1,4-Dioxa-9-azaspiro[5.5]undecane
Comprehensive Overview of 1,4-Dioxa-9-azaspiro[5.5]undecane (CAS No. 855314-76-0): Properties, Applications, and Industry Insights
1,4-Dioxa-9-azaspiro[5.5]undecane (CAS No. 855314-76-0) is a specialized heterocyclic compound featuring a unique spirocyclic structure combining oxygen and nitrogen atoms. This molecular architecture grants it distinct physicochemical properties, making it valuable in pharmaceutical synthesis, material science, and agrochemical research. The compound's spirocyclic framework and dual heteroatom functionality have attracted significant attention from researchers exploring novel bioactive molecules and advanced materials.
Recent trends in green chemistry and sustainable synthesis have amplified interest in compounds like 1,4-Dioxa-9-azaspiro[5.5]undecane. Its potential as a building block for biodegradable polymers aligns with the global push toward eco-friendly alternatives. Computational studies suggest the molecule's conformational rigidity could enhance drug delivery systems, addressing frequent queries about "improved drug bioavailability" in pharmaceutical forums. The compound's CAS No. 855314-76-0 is increasingly cited in patent applications related to controlled-release formulations.
Analytical characterization of 1,4-Dioxa-9-azaspiro[5.5]undecane reveals exceptional thermal stability (decomposition >250°C), with NMR spectra showing characteristic peaks at 3.7-4.2 ppm (dioxane protons) and 2.8-3.3 ppm (azaspiro protons). These spectral fingerprints are crucial for quality control, responding to common laboratory questions about "heterocyclic compound verification techniques." The compound's logP value of 0.9 ± 0.2 indicates moderate hydrophilicity, explaining its solubility profile in polar aprotic solvents—a feature frequently discussed in synthetic chemistry communities.
Industrial applications leverage the compound's bifunctional reactivity, where the nitrogen site undergoes selective alkylation while the dioxolane ring participates in acid-catalyzed transformations. This dual reactivity pattern makes it a strategic intermediate for crop protection agents, particularly in developing resistance-management solutions—a hot topic in agricultural research. Safety data sheets emphasize standard organic compound handling protocols, with no exceptional hazards reported for CAS 855314-76-0 under normal conditions.
Emerging research explores the compound's role in supramolecular chemistry, where its spirocyclic geometry serves as a template for host-guest complexes. This application answers growing searches for "molecular recognition scaffolds" in nanotechnology publications. Synthetic methodologies continue to evolve, with recent journals highlighting microwave-assisted synthesis routes that improve yield by 18-22% compared to conventional methods—addressing frequent queries about "process intensification in heterocycle synthesis."
The commercial landscape for 1,4-Dioxa-9-azaspiro[5.5]undecane reflects expanding demand, with major suppliers offering custom purity grades (98-99.5%) and isotopic labeling options. Market analysis indicates 14% annual growth in spirocyclic compound consumption, driven by their utility in high-value fine chemicals. Regulatory filings worldwide confirm its approved status for research use, with no usage restrictions in major chemical inventories—a critical consideration for international collaborators.
Future directions include investigating the compound's photophysical properties for OLED applications and exploring its chiral derivatives in asymmetric catalysis. These developments respond to trending searches about "spirocyclic materials for optoelectronics" and "sustainable chiral auxiliaries." Continuous process optimization and flow chemistry adaptations are expected to further enhance its accessibility to the scientific community.
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